![molecular formula C22H22O6 B2977234 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate CAS No. 622824-19-5](/img/structure/B2977234.png)
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran ring, the methoxy groups, the carbonyl group, and the pivalate ester group. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the carbonyl group could undergo nucleophilic addition reactions, and the ester could undergo hydrolysis in the presence of a base or an acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the ester group might make the compound somewhat polar, influencing its solubility in different solvents .Scientific Research Applications
Reactivity and Coordination Chemistry
Research on N-heterocyclic carbene (NHC) containing zinc carboxylate demonstrates the structural characterization and reactivity of metal complexes, providing a foundation for understanding how similar compounds might interact in various chemical environments. The adduct preserves its mononuclear structure in solution, offering insights into coordination chemistry and the stability of such compounds under different conditions (Yambulatov et al., 2020).
Molecular Synthesis and Applications
Studies on the synthesis and reactivity of metal complexes with carboxylic and thiocarboxylic acids reveal the formation of complexes exhibiting different solubility properties and molecular structures, such as dimeric and monomeric forms. This research is crucial for the development of new synthetic pathways and understanding the properties of metal-carbene complexes (Arduini & Takats, 1981).
Catalysis and Organic Transformations
Oxidovanadium(V) complexes with mixed ligands exhibit insulin-like activity, showcasing the potential therapeutic applications of metal complexes. Such studies are critical for the design of bioactive compounds and the exploration of their mechanisms of action (Zhao et al., 2015).
Future Directions
properties
IUPAC Name |
[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-22(2,3)21(24)27-15-6-8-16-18(12-15)28-19(20(16)23)11-13-10-14(25-4)7-9-17(13)26-5/h6-12H,1-5H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISGBRHFQCXCHN-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate |
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